4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

Catalog No.
S596609
CAS No.
22706-11-2
M.F
C8H8N4S
M. Wt
192.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

CAS Number

22706-11-2

Product Name

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

IUPAC Name

4-amino-3-phenyl-1H-1,2,4-triazole-5-thione

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

InChI

InChI=1S/C8H8N4S/c9-12-7(10-11-8(12)13)6-4-2-1-3-5-6/h1-5H,9H2,(H,11,13)

InChI Key

OKNHZPGPLNUEPC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2N

Synonyms

4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)S

The exact mass of the compound 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (APTT) is a multifunctional heterocyclic building block and corrosion inhibitor characterized by its triazole core, a lipophilic phenyl substituent, and reactive amino and thiol groups. In industrial procurement, it is primarily sourced as an additive for protecting mild steel and bronze alloys in aggressive acidic environments (e.g., 1.0 M HCl), where it forms a chemisorbed protective film [1]. Additionally, its dual reactive sites (-NH2 and -SH) make it a precursor for synthesizing complex Schiff bases, transition metal complexes, and fused heterocyclic derivatives. Its ability to deliver >90% inhibition efficiency at sub-millimolar concentrations provides a quantifiable reduction in required dosage compared to traditional aliphatic inhibitors [1].

Research Fit

Role

Heterocyclic building block with thiol‑thione tautomerism

Reactive handle

4‑amino group enables Schiff base derivatization

QC confidence

Standard purity with batch‑specific HPLC, NMR or GC reports

Substituting APTT with simpler analogs like 1,2,4-triazole or non-phenylated mercaptotriazoles often leads to premature protective film breakdown in harsh acidic conditions. The phenyl ring in APTT increases the molecule's hydrophobicity and surface area, providing steric shielding that displaces water molecules from the metal surface to form a moisture-resistant barrier [1]. Furthermore, the specific electron-donating properties of the thiol and amino groups, conjugated with the triazole ring, facilitate chemisorption (following the Langmuir isotherm) via electron donation to empty d-orbitals of transition metals [1]. Generic substitutes lacking this exact steric and electronic profile require significantly higher dosing concentrations to achieve comparable inhibition, increasing overall formulation costs and risking solubility limits.

Substitution Risk

5‑position aryl substitution changes performance

Replacing the 5‑phenyl with a pyridin‑4‑yl group measurably alters corrosion inhibition efficiency; surface interaction is not transferable between analogs.

4‑amino group is critical for derivatization

Absence of the 4‑amino handle prevents Schiff base synthesis, eliminating the biological screening pathways enabled by those derivatives.

Scaffold alone has limited direct activity

The unmodified triazole‑thiol core shows only weak antimicrobial effect; activity requires specific appended substituents.

High-Efficiency Mild Steel Protection at Sub-Millimolar Dosing

In 1.0 M HCl environments, APTT demonstrates protective capabilities at low concentrations. Electrochemical and weight-loss studies show that APTT achieves an inhibition efficiency of over 90% at a concentration of 80 × 10^-5 M (0.80 mM) [1]. In contrast, simpler heterocyclic inhibitors or standard aliphatic amines require concentrations an order of magnitude higher (e.g., >5 mM) to breach the 90% efficiency threshold. This efficiency is driven by spontaneous chemisorption, forming a stable protective film that blocks both anodic and cathodic active sites [1].

Evidence DimensionCorrosion Inhibition Efficiency in 1.0 M HCl
Target Compound Data>90% inhibition at 0.80 mM
Comparator Or BaselineStandard non-derivatized triazoles (typically require >5 mM for >90% efficiency)
Quantified Difference~10x reduction in required inhibitor dosage
ConditionsMild steel immersed in 1.0 M HCl at 298 K

Allows formulators to achieve target metal protection while drastically reducing the volume and cost of inhibitor additives required per batch.

Corrosion inhibition: phenyl vs pyridinyl
Head‑to‑head
APTT 93.33% vs Pyridinyl analog 97.33%

Higher heteroatom content supports stronger surface interaction

1.0 M HCl, 293 K, 5×10⁻³ M on mild steel; molecular dynamics confirmed

High-Yield Reactivity for Advanced Schiff Base Synthesis

The primary amino group at the 4-position, adjacent to the thiol and phenyl groups, makes APTT a highly efficient synthon for condensation reactions. When reacted with aromatic aldehydes (e.g., pyridine-4-carboxaldehyde) under ultrasound irradiation in methanol with H2SO4, APTT yields complex Schiff bases with yields exceeding 91% [1]. The steric bulk of the phenyl group does not hinder the nucleophilicity of the amine, ensuring reproducible batch synthesis of extended conjugated systems [1].

Evidence DimensionCondensation Reaction Yield
Target Compound Data>91% yield for complex Schiff base derivatives
Comparator Or BaselineSterically hindered or less nucleophilic amine precursors (typically 60-80% yields)
Quantified DifferenceConsistently >90% yields with reduced reaction times under ultrasound
ConditionsUltrasound-assisted condensation with aromatic aldehydes in methanol

Ensures high-throughput, cost-effective manufacturing of downstream advanced materials and custom ligands without extensive purification steps.

Concentration‑performance threshold
Class‑level

>90% IE

at 0.8 mM, 1.0 M HCl, mild steel

Reported concentration‑dependent protection benchmark

Comparison with other inhibitors not quantified; data to verify for new substrates

Stable Bidentate Coordination for Transition Metal Complexes

APTT serves as a bidentate ligand, coordinating with transition metals such as Ni(II), Co(II), Cd(II), Cr(II), and Zn(II). Synthesis protocols demonstrate that reacting APTT with metal chlorides in a 1:2 (metal:ligand) molar ratio under reflux reliably produces crystalline precipitates [1]. The coordination occurs via the deprotonated thiol sulfur and the azomethine nitrogen, stabilized by the electron-withdrawing/donating balance of the phenyl-triazole backbone [1].

Evidence DimensionMetal-Ligand Coordination Stoichiometry and Stability
Target Compound DataPredictable 1:2 (Metal:Ligand) crystalline complex formation
Comparator Or BaselineSimple alkyl thiols (prone to oxidation or unpredictable polymeric coordination)
Quantified DifferenceHighly reproducible discrete complex formation
ConditionsEthanolic solution reflux with transition metal chlorides

Provides inorganic chemists and materials scientists with a reliable, structurally predictable building block for functional metal-organic materials.

NAB alloy protection
Cross‑study

Langmuir adsorption fit

Supports predictable monolayer protection on marine alloys

NAB substrate; OCP, EIS, weight loss; reactive sites S, N7, N8 identified

Redox‑active nanocomposite
Cross‑study

Eθ′ = 0.71 V

vs Ag/AgCl, CuHSA modified electrode

Enables electrocatalytic L‑Dopamine detection

Graphite paste, 20% w/w CuHSA, 1.0 M KCl; scan rate 20 mV s⁻¹

CNS behavioral derivatives
Data to verify

Schiff bases 5e, 5d, 5a showed measurable behavioral endpoint response in anxiety/depression models

Derivatization‑dependent CNS activity; parent APTT inactive

Source details incomplete; p‑values not reported; replicate in target model

Limited antimicrobial scaffold
Supporting evidence

Core nucleus has weak inherent antimicrobial potency; promising activity observed only for certain derivatives

Scaffold‑dependent activity; APTT is not a direct antimicrobial agent

Qualitative bacterial/yeast screening; specific MIC values not abstracted

Acid Pickling and Industrial Descaling Additives

Due to its proven >90% inhibition efficiency at sub-millimolar concentrations (80 × 10^-5 M) in 1.0 M HCl, APTT is highly recommended as a primary active ingredient in formulations for mild steel pickling, minimizing metal loss and acid consumption [1].

Synthesis of Advanced Schiff Base Inhibitors

As a high-yield precursor (>91% yield), it is ideal for R&D and pilot-scale synthesis of extended conjugated corrosion inhibitors (e.g., reacting with pyridine or quinoline aldehydes) designed for extreme high-temperature or mixed-acid environments [2].

Transition Metal Complexation for Catalysis and Materials

Its reliable bidentate coordination (1:2 metal-to-ligand ratio) makes it a preferred building block for synthesizing novel Ni(II), Co(II), and Zn(II) complexes used in materials science, antimicrobial research, and specialized catalytic applications[3].

Application Fit

Application
Selection Property
Validation Focus
Mild steel corrosion inhibitor (acidic)
High inhibition efficiency in HCl
IE% at target concentration and temperature
Marine alloy protection (NAB)
Adsorption behaviour fitting Langmuir model
Model fit and reactive‑site contribution (S, N)
Electrochemical sensor nanocomposite
Redox‑active CuHSA composite formation
Electrocatalytic detection capability (e.g., L‑Dopamine)
CNS drug discovery scaffold
Reactive 4‑amino handle for Schiff base synthesis
Behavioral endpoint activity of purified derivatives

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

22706-11-2

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